molecular formula C49H54N7O8P B13114813 N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide

N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide

Cat. No.: B13114813
M. Wt: 900.0 g/mol
InChI Key: IUGJZRODLODQAN-QLRWGQFGSA-N
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Description

N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[321]octan-7-yl]purin-6-yl]benzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the bicyclic core, followed by the introduction of the phosphanyl and cyanoethoxy groups. The final steps involve the attachment of the purin-6-yl and benzamide moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[321]octan-7-yl]purin-6-yl]benzamide can be compared with other similar compounds, such as those containing similar bicyclic cores or functional groups Some examples of similar compounds include other purine derivatives or compounds with phosphanyl and cyanoethoxy groups

Properties

Molecular Formula

C49H54N7O8P

Molecular Weight

900.0 g/mol

IUPAC Name

N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide

InChI

InChI=1S/C49H54N7O8P/c1-33(2)56(34(3)4)65(62-28-13-27-50)64-43-42-47(55-32-53-41-44(51-31-52-45(41)55)54-46(57)35-14-9-7-10-15-35)63-48(43,26-29-60-42)30-61-49(36-16-11-8-12-17-36,37-18-22-39(58-5)23-19-37)38-20-24-40(59-6)25-21-38/h7-12,14-25,31-34,42-43,47H,13,26,28-30H2,1-6H3,(H,51,52,54,57)/t42-,43+,47-,48-,65?/m1/s1

InChI Key

IUGJZRODLODQAN-QLRWGQFGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CCO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CCO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8

Origin of Product

United States

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